4-Chloro-2-fluoro-5-nitrophenol

Description

Contextual Significance of Halogenated Nitrophenol Compounds in Organic Chemistry

Halogenated organic compounds, those containing one or more halogen atoms such as fluorine, chlorine, bromine, or iodine, are crucial in various scientific and industrial applications. scbt.com In organic chemistry, they serve as versatile building blocks for creating complex molecules and for studying reaction mechanisms. scbt.com The carbon-halogen bond's specific reactivity is fundamental to a wide range of chemical transformations. scbt.com

Nitrophenols, on the other hand, are phenol (B47542) derivatives carrying a nitro group. The nitro group is strongly electron-withdrawing, which influences the compound's acidity and reactivity. fiveable.mewikipedia.org For instance, the presence of a nitro group makes p-nitrophenol more acidic than phenol. fiveable.me This electron-withdrawing nature also affects the aromatic ring's susceptibility to electrophilic and nucleophilic substitution reactions. fiveable.mewikipedia.org

The combination of halogens and a nitro group on a phenol structure, as seen in halogenated nitrophenols, results in compounds with enhanced reactivity and specific properties. chemimpex.com This makes them valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals like herbicides and pesticides, dyes, and pigments. chemimpex.com Their unique structural features allow for targeted chemical modifications, enabling the development of new materials with desired characteristics. scbt.com

Research Imperatives for 4-Chloro-2-fluoro-5-nitrophenol Investigations

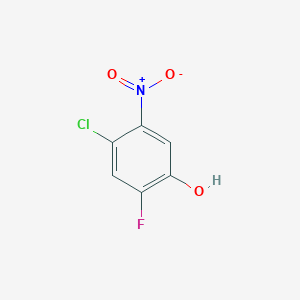

The specific compound, this compound, is a subject of focused research due to its distinct combination of functional groups. Its molecular structure consists of a phenol ring substituted with a chlorine atom at the 4th position, a fluorine atom at the 2nd position, and a nitro group at the 5th position. cymitquimica.com This precise arrangement of substituents dictates its chemical behavior and potential applications.

Key research imperatives for investigating this compound include:

Synthetic Utility: A primary focus of research is its role as a key intermediate in organic synthesis. guidechem.com Scientists explore its use in creating more complex molecules, particularly for the development of novel pharmaceuticals and agrochemicals. chemimpex.com Its reactivity allows for the introduction of specific functionalities into target molecules. ontosight.ai

Reaction Mechanisms: Understanding the reactivity of this compound is crucial. The interplay of the electron-withdrawing nitro group and the electronegative halogen atoms influences its participation in various reactions, such as nucleophilic aromatic substitution.

Development of New Materials: Researchers are interested in utilizing this compound in the creation of new materials. scbt.com Its derivatives could be used to produce specialty polymers and coatings with enhanced properties. chemimpex.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 98404-02-5 lookchem.com |

| Molecular Formula | C6H3ClFNO3 lookchem.comsynquestlabs.com |

| Molecular Weight | 191.54 g/mol nih.gov |

| Melting Point | 85 - 86 °C lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWMWNVGLVEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Nitrophenol

Established Reaction Pathways

The synthesis of 4-Chloro-2-fluoro-5-nitrophenol can be achieved through various strategic approaches, each with distinct advantages and challenges. These pathways range from direct functionalization of aromatic rings to more complex, multi-step sequences that allow for precise control over regioselectivity.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a foundational method for the synthesis of nitroaromatic compounds. nih.gov In the context of this compound, this typically involves the direct nitration of a halogenated phenolic precursor. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the halogen atoms (-F and -Cl).

Standard nitration procedures often employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled, low temperatures to introduce the nitro (-NO₂) group onto the aromatic ring. evitachem.com The precise conditions, including temperature and reaction time, are critical to maximize the yield of the desired isomer and minimize the formation of byproducts, such as dinitrated compounds. For instance, the nitration of 2-chloro-4-fluorophenol (B157789) is a common starting point for this approach. evitachem.com The ability of this compound to undergo further electrophilic substitution reactions makes it a versatile intermediate in its own right. chemimpex.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative route to substituted phenols. This strategy is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in the target molecule's precursors. In a typical SNAr pathway for synthesizing related compounds, a halogenated nitroaromatic compound reacts with a nucleophile, like an alkali metal hydroxide (B78521), to replace a leaving group with a hydroxyl group.

For example, a documented method involves reacting 2,4-dichloronitrobenzene (B57281) with an alkali metal hydroxide under atmospheric pressure. The resulting intermediate is then neutralized with a mineral acid to yield the corresponding nitrophenol. While this specific example leads to a dichlorinated product, the principle can be adapted for fluorinated analogs. The reactivity of the aromatic ring towards nucleophilic attack is significantly influenced by the electron-withdrawing effects of the nitro group and the halogens.

Multi-step Synthetic Sequences from Precursors

Complex molecules like this compound are often constructed through multi-step syntheses that allow for the sequential and controlled introduction of functional groups. These routes offer high regioselectivity and are often scalable for industrial production.

A comprehensive multi-step synthesis has been developed starting from m-fluoroaniline. google.com This pathway builds the target substitution pattern through a series of reliable and well-understood reactions. The sequence is as follows:

Acetylation: The amino group of m-fluoroaniline is first protected by reacting it with acetic anhydride (B1165640) to form 3-fluoroacetanilide. google.com

Friedel-Crafts Acylation: This intermediate undergoes a Friedel-Crafts acylation reaction to introduce an acetyl group, yielding 2-fluoro-4-acetamidoacetophenone. google.com

Hydrolysis: The acetamido group is then hydrolyzed back to an amino group, producing 2-fluoro-4-aminoacetophenone. google.com

Sandmeyer Reaction: The amino group is converted into a chloro substituent via diazotization with sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) chloride catalyst. This step forms 2-fluoro-4-chloroacetophenone. google.com

Nitration: The final step is the nitration of 2-fluoro-4-chloroacetophenone, using a nitrating agent like a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at low temperatures (-20 to 10 °C), to yield the related compound 4-chloro-2-fluoro-5-nitroacetophenone. google.com This ketone is a key intermediate that can be further transformed into the target phenol (B47542).

This method is advantageous due to the accessibility of the initial raw material and the high yields achieved with minimal side reactions. google.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, Acetic acid | 3-Fluoroacetanilide |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, Aluminum trichloride | 2-Fluoro-4-acetamidoacetophenone |

| 3 | Hydrolysis | Inorganic acid (e.g., HCl), Alcohol solvent | 2-Fluoro-4-aminoacetophenone |

| 4 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 2-Fluoro-4-chloroacetophenone |

| 5 | Nitration | Conc. H₂SO₄, KNO₃ | 4-Chloro-2-fluoro-5-nitroacetophenone |

This approach focuses on the direct nitration of specifically substituted chloro-fluorophenols. The choice of the starting phenol is critical to ensure the nitro group is introduced at the correct position.

One established route begins with 3-chloro-4-fluorophenol. mdpi.com Mild nitration conditions, such as using a 15% nitric acid solution in acetic acid at 0°C, are employed to carefully introduce the nitro group. mdpi.com This reaction yields 5-chloro-4-fluoro-2-nitrophenol, an isomer of the target compound, but demonstrates the principle of controlled nitration on a similar substrate. mdpi.com The synthesis of the specific target, this compound, more commonly starts with 2-chloro-4-fluorophenol. evitachem.comguidechem.com Nitration is performed using concentrated sulfuric acid and fuming nitric acid at low temperatures. guidechem.com

| Starting Material | Nitrating Agent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| 2-chloro-4-fluorophenol | Conc. H₂SO₄, Fuming HNO₃ | Low temperature (e.g., 0°C) | This compound | guidechem.com |

| 3-chloro-4-fluorophenol | 15% HNO₃ in Acetic Acid | 0°C | 5-Chloro-4-fluoro-2-nitrophenol | mdpi.com |

A highly efficient and straightforward method for obtaining this compound involves the hydrolysis of a corresponding carbonate precursor. chemicalbook.com This pathway often begins with the synthesis of (2-chloro-4-fluorophenyl) ethyl carbonate from 2-chloro-4-fluorophenol and ethyl chlorocarbonate. google.com This carbonate is then nitrated to form (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate. google.com

The final step is the hydrolysis of this nitrated carbonate. The reaction is typically carried out by dissolving the carbonate in a solvent mixture, such as methanol (B129727) and water, and adding a mild base like sodium bicarbonate. chemicalbook.com The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to facilitate the cleavage of the carbonate group, yielding the desired phenol with high purity and yield (up to 98%). chemicalbook.com

Detailed Hydrolysis Procedure:

Precursor: (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate chemicalbook.com

Reagents: Sodium bicarbonate, Methanol, Water chemicalbook.com

Conditions: Stirred at room temperature (~20°C) for 16 hours. chemicalbook.com

Workup: The methanol is removed under vacuum, and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated to provide the final product. chemicalbook.com

This method is particularly valuable as it often proceeds cleanly with high conversion rates. chemicalbook.com

Optimization and Development of Synthetic Routes

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available materials like m-fluoroaniline. google.com A common pathway involves the synthesis of a key intermediate, 4-chloro-2-fluoro-5-nitroacetophenone, which is then converted to the final phenol product. google.com The optimization of this route centers on controlling reaction parameters at each stage, from acylation and Sandmeyer reactions to the final nitration step. google.com

Process Parameter Control for Enhanced Selectivity

Achieving high selectivity is paramount in the synthesis of this compound to ensure the correct arrangement of substituents on the phenyl ring and to maximize the yield of the desired isomer. This is accomplished through rigorous control of various process parameters.

A critical step that dictates the final substitution pattern is the nitration of 2-fluoro-4-chloroacetophenone. google.com Precise control over temperature, reaction time, and the molar ratio of reagents is essential for selectively introducing the nitro group at the C5 position. google.com Temperatures are typically kept low, within a range of -20°C to 10°C, to govern the reaction rate and prevent over-nitration or the formation of undesired isomers. google.com

Similarly, the Sandmeyer reaction, used to convert 2-fluoro-4-aminoacetophenone to 2-fluoro-4-chloroacetophenone, requires careful temperature management. google.com The initial diazotization is performed at -10°C to 10°C, followed by a reaction with cuprous chloride at a slightly higher temperature of 0°C to 30°C. google.com This two-stage temperature control ensures the stable formation of the diazonium salt intermediate and its subsequent efficient conversion to the chloro-substituted product. google.com

The table below summarizes key reaction parameters controlled for selectivity in the synthesis of the precursor, 4-chloro-2-fluoro-5-nitroacetophenone. google.com

| Reaction Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Molar Ratio (Substrate:Reagent) | Selectivity Notes |

| Friedel-Crafts Acylation | 3-fluoroacetanilide, acylating agent, Lewis acid catalyst | Room temp or below | 40 - 60 | 1:1.5-2.5:2.5-4 | Molar ratio and catalyst choice are critical for regioselectivity. google.com |

| Sandmeyer Reaction | 2-fluoro-4-aminoacetophenone, NaNO₂, HCl, CuCl | -10 to 30 | 0.5 - 1 | - | Strict temperature control is vital for the formation and reaction of the diazonium salt intermediate. google.com |

| Nitration | 2-fluoro-4-chloroacetophenone, H₂SO₄, KNO₃ | -20 to 10 | 0.5 - 3 | 1:2-5 | Low temperature and controlled molar ratio of the nitrating agent prevent side reactions and ensure C5 nitration. google.com |

Minimization of Byproduct Formation

A significant advantage of the optimized synthetic routes is the minimization of side reactions and, consequently, the formation of byproducts. google.com The controlled conditions outlined for enhancing selectivity also play a direct role in reducing impurities.

Considerations for Preparative Scale Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several critical considerations. The primary goals are to maintain high yield and purity while ensuring the process is economically viable and safe. google.com

Key factors for successful scale-up include:

Raw Material Accessibility : The chosen synthetic pathway relies on starting materials that are readily available and cost-effective, which is a fundamental requirement for industrial production. google.com

Reaction Conditions : The process is designed to operate under relatively mild conditions, avoiding the need for high-pressure autoclaves, which simplifies equipment requirements and improves safety on a larger scale. google.comsciencemadness.org

Heat Management : Exothermic reactions, particularly nitration, pose a significant challenge on a large scale. google.com The low-temperature requirements (-20 to 10°C) necessitate robust cooling systems to dissipate heat effectively and prevent runaway reactions that could lead to byproduct formation or hazardous situations. google.com

Solvent and Reagent Handling : In an industrial setting, the efficient use and recovery of solvents are important for both economic and environmental reasons. google.com Processes often include steps for concentrating reaction mixtures under reduced pressure to recover solvents. google.com The handling of large quantities of corrosive or hazardous reagents like concentrated acids also requires specialized equipment and safety protocols. google.com

Yield and Purity : A patent for a related process highlights the importance of developing a process that provides the intermediate in an "excellent yield with high purity" to be suitable for industrial application. google.com A described preparative scale reaction starting with 100g of 2-chloro-4-fluoro-5-nitrophenol (B1583476) achieved a yield of 95.2% with a purity of 97.0%. google.com

Chemical Transformations and Reaction Mechanisms of 4 Chloro 2 Fluoro 5 Nitrophenol

Functional Group Reactivity Analysis

The strategic placement of the hydroxyl, nitro, chloro, and fluoro groups on the aromatic scaffold allows for a range of regioselective chemical transformations. These reactions are fundamental to its application as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The nitro group is a key functional handle that can be readily reduced, providing a gateway to a variety of amino derivatives. This transformation is one of the most fundamental and widely utilized reactions for nitroaromatic compounds.

The reduction of the nitro group in 4-chloro-2-fluoro-5-nitrophenol yields 2-amino-4-chloro-5-fluorophenol. This conversion is a critical step in synthetic pathways that require an amino group for further functionalization, such as in the preparation of dyes or pharmaceutical intermediates. google.comcymitquimica.com The reaction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction.

Commonly employed reduction techniques are summarized in the table below.

| Reducing Agent/Method | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) catalyst | 2-amino-4-chloro-5-fluorophenol |

| Tin(II) chloride (SnCl₂) | Acidic medium (e.g., HCl) | 2-amino-4-chloro-5-fluorophenol |

In some instances, biotransformation using microorganisms can also achieve this reduction. For example, the related compound 4-chloro-2-nitrophenol (B165678) can be reduced to 4-chloro-2-aminophenol by bacterial strains like Enterobacter cloacae. researchgate.net

Halogenated nitroaromatic compounds are generally characterized by their resistance to oxidative degradation due to the strong electron-withdrawing nature of the nitro group and the stability of the aromatic ring. However, under forcing conditions using advanced oxidation processes (AOPs), degradation can occur.

Studies on the closely related isomer, 4-chloro-2-nitrophenol (4C2NP), using sulfate (B86663) radicals generated from peroxymonosulfate, have shown that oxidative degradation proceeds via dechlorination and denitration. nih.gov The primary inorganic products identified were chloride and nitrate (B79036) ions. nih.gov The degradation process can also lead to the formation of other chlorinated byproducts, such as polychlorophenols, indicating that re-chlorination can occur during the reaction. nih.gov However, re-nitration to form polynitrophenols was not observed in these studies. nih.gov

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces one of the halogen atoms. The viability and regioselectivity of the substitution are influenced by two main factors:

Activation by the Nitro Group: The strongly deactivating nitro group activates the positions ortho and para to it for nucleophilic attack.

Leaving Group Ability: In SNAr reactions, the ability of the halogen to depart is a crucial factor. The general trend for leaving group ability in these reactions is F > Cl > Br > I.

In this compound, the fluorine atom is at the C2 position (ortho to the nitro group at C5), and the chlorine atom is at the C4 position (meta to the nitro group). Due to the powerful activation at the ortho position and the superior leaving group ability of fluoride (B91410) in SNAr reactions, the fluorine atom is expected to be more susceptible to substitution by a nucleophile.

Reductive Transformations of the Nitro Moiety

Investigation of Mechanistic Pathways

Understanding the mechanisms through which this compound reacts is crucial for controlling reaction outcomes and designing synthetic routes. The most prominent mechanistic pathway for this class of compounds is nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings bearing good leaving groups. wikipedia.org Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is distinct because it occurs at an sp²-hybridized carbon atom. wikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:

Addition Step: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (a halogen in this case). This attack is perpendicular to the aromatic ring and leads to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group. The resonance stabilization provided by the ortho or para nitro group is essential for the formation and stability of this intermediate. wikipedia.orglibretexts.org

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (the halide ion). libretexts.org

| Factor | Influence on SNAr Mechanism |

|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the ring for nucleophilic attack and stabilize the Meisenheimer complex. The effect is strongest when EWGs are positioned ortho or para to the leaving group. wikipedia.orglibretexts.org |

| Nucleophile | The reaction rate is dependent on the strength of the nucleophile; stronger nucleophiles generally react faster. libretexts.org |

| Leaving Group | The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. In many cases, the attack of the nucleophile is rate-determining, and the C-F bond, being the most polarized, is most susceptible to attack. |

While the two-step mechanism via a discrete Meisenheimer complex is widely accepted, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously, avoiding a high-energy intermediate. nih.govnih.gov The specific pathway, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov

Participation in Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst. For a substituted aryl halide like this compound, the carbon-halogen bonds (C-Cl and C-F) are potential sites for such transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. The electronic properties of the aromatic ring, significantly influenced by the electron-withdrawing nitro group (-NO₂) and the halogen substituents, play a crucial role in its reactivity. Specifically, palladium- and copper-catalyzed reactions like the Buchwald-Hartwig and Ullmann couplings are powerful methods for forming C-N and C-O bonds, respectively.

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed nucleophilic aromatic substitution that is widely used for the formation of diaryl ethers (C-O coupling) or diaryl amines (C-N coupling). organic-chemistry.org The classic version involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org

For this compound, the presence of two different halogen atoms (chlorine and fluorine) offers potential for regioselective coupling. The reactivity of aryl halides in Ullmann reactions is influenced by the nature of the halogen and the electronic character of the ring. The strong electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic attack, which is a key step in the reaction mechanism.

Despite a thorough review of scientific literature and patent databases, specific examples detailing the participation of this compound in Ullmann coupling reactions could not be identified. Research literature provides extensive examples of Ullmann reactions with various other electron-deficient aryl halides, but specific studies employing this particular substrate are not publicly documented. Therefore, no detailed research findings or data tables for its application in Ullmann couplings can be presented.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

The reactivity of this compound in a Buchwald-Hartwig reaction would depend on several factors, including the choice of catalyst (a combination of a palladium precursor and a specific phosphine (B1218219) ligand), base, solvent, and the amine coupling partner. The presence of the nitro group can sometimes complicate palladium-catalyzed reactions; however, modern catalyst systems have been developed to tolerate a wide variety of functional groups. libretexts.org

As with the Ullmann coupling, a comprehensive search of the chemical literature and patent filings did not yield specific, documented examples of this compound being used as a substrate in Buchwald-Hartwig amination reactions. While the reaction is widely applied in pharmaceutical and materials science for structurally similar compounds, wikipedia.org its direct application to this compound has not been reported in the available research. Consequently, it is not possible to provide detailed research findings or representative data for its use in Buchwald-Hartwig couplings.

Advanced Spectroscopic and Computational Elucidation of 4 Chloro 2 Fluoro 5 Nitrophenol

High-Resolution Spectroscopic Characterization Techniques

The definitive identification of 4-Chloro-2-fluoro-5-nitrophenol and the confirmation of its specific isomeric structure are achieved through a combination of high-resolution spectroscopic methods. Each technique provides complementary information, which, when integrated, allows for a comprehensive structural assignment.

NMR spectroscopy is the most powerful tool for determining the substitution pattern on the aromatic ring of this compound. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise location of each substituent can be confirmed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the two aromatic protons and the single phenolic hydroxyl proton. The aromatic region is particularly informative for confirming the substitution pattern. The proton at the C-3 position is anticipated to appear as a doublet, with its multiplicity arising from coupling to the adjacent fluorine atom at C-2 (ortho-coupling, ³JH-F). Similarly, the proton at the C-6 position is expected to be a doublet due to coupling with the same fluorine atom at C-2 (meta-coupling, ⁴JH-F).

The electron-withdrawing nature of the nitro, chloro, and fluoro groups would shift these proton signals downfield. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Downfield (e.g., 7.5-8.0) | Doublet (d) | ³JH-F ≈ 7-10 Hz |

| H-6 | Downfield (e.g., 7.2-7.7) | Doublet (d) | ⁴JH-F ≈ 2-4 Hz |

| -OH | Variable (e.g., 5.0-11.0) | Broad Singlet (br s) | N/A |

| Note: Predicted values are based on established substituent effects and typical coupling constants. Actual values may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum provides further confirmation of the molecular structure. For this compound, six distinct signals are expected in the aromatic region, as each carbon atom resides in a unique chemical environment. The carbon atoms directly bonded to the electronegative substituents (C-1 to C-5) will exhibit characteristic chemical shifts and, crucially, coupling with the fluorine atom.

The signal for the carbon atom at C-2, directly attached to the fluorine, will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-260 Hz. The adjacent carbons, C-1 and C-3, will also exhibit smaller doublet splittings due to two-bond (²JC-F) coupling. The carbon at C-4, which is three bonds away, may show an even smaller ³JC-F coupling. The carbon signals are also influenced by the electron-donating hydroxyl group (shielding effect) and the electron-withdrawing nitro and chloro groups (deshielding effect).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-OH) | 145-155 | Doublet (d) |

| C-2 (-F) | 150-160 | Doublet (d) |

| C-3 | 110-120 | Doublet (d) |

| C-4 (-Cl) | 120-130 | Singlet (s) or very small doublet |

| C-5 (-NO₂) | 140-150 | Singlet (s) or very small doublet |

| C-6 | 115-125 | Doublet (d) |

| Note: Predicted chemical shifts and multiplicities are based on established substituent effects and C-F coupling patterns. The magnitude of JC-F coupling decreases with the number of bonds separating the atoms. |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by intermolecular hydrogen bonding. The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration (νasNO₂) typically around 1520-1560 cm⁻¹, and another for the symmetric stretching vibration (νsNO₂) near 1330-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. Additionally, specific stretching vibrations for the C-F and C-Cl bonds are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ and 700-850 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Phenolic -OH | 3200 - 3500 | Strong, Broad |

| Asymmetric NO₂ Stretching | Nitro -NO₂ | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretching | Nitro -NO₂ | 1330 - 1370 | Strong |

| Aromatic C=C Stretching | Benzene Ring | 1400 - 1600 | Medium to Strong |

| C-F Stretching | Aryl-F | 1200 - 1300 | Strong |

| C-Cl Stretching | Aryl-Cl | 700 - 850 | Medium to Strong |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. The calculated monoisotopic mass of C₆H₃ClFNO₃ is 190.9785 Da. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Furthermore, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated Exact Mass (Da) |

| [M]⁺ (with ³⁵Cl) | C₆H₃³⁵ClFNO₃ | 190.9785 |

| [M+2]⁺ (with ³⁷Cl) | C₆H₃³⁷ClFNO₃ | 192.9756 |

Applications of 4 Chloro 2 Fluoro 5 Nitrophenol in Advanced Chemical Synthesis

Utilization as a Core Building Block in Heterocyclic Synthesis

The intrinsic reactivity of 4-Chloro-2-fluoro-5-nitrophenol, conferred by its distinct substituents, makes it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitro group, coupled with the presence of halogen atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functionalities, which can subsequently participate in cyclization reactions to form heterocyclic systems.

A significant transformation of this compound is its reduction to the corresponding amine, 4-amino-2-chloro-5-fluorophenol. This amino derivative is a key intermediate for the synthesis of fused heterocyclic systems. For instance, it can undergo condensation reactions with various electrophiles to construct quinazoline (B50416) and benzimidazole (B57391) scaffolds, which are prevalent in many biologically active molecules. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of its derivatives is well-established for creating libraries of condensed nitrogenous heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. The general strategies involve the reduction of the nitro group to an amine, followed by cyclization with appropriate reagents. organic-chemistry.orgresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic System | Key Intermediate | General Synthetic Approach |

|---|---|---|

| Quinazolinones | 4-Amino-2-chloro-5-fluorophenol | Condensation with a carboxylic acid derivative or an orthoester. |

Role as a Key Intermediate in Complex Molecule Construction

The strategic positioning of reactive sites on the this compound molecule renders it an important intermediate for the synthesis of diverse and complex molecules. The presence of both chloro and fluoro substituents, along with a nitro group, allows for a range of chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions and the reduction of the nitro group to an amine, enabling further functionalization.

The versatility of this compound as a building block is exemplified by the use of a closely related isomer, 4-chloro-2-fluoro-5-nitroacetophenone, as a key intermediate in the preparation of Pibrentasvir. google.com Pibrentasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. The synthesis of this complex antiviral agent relies on the specific substitution pattern of the nitrophenol-derived intermediate to construct the core structure of the drug. This highlights the importance of the unique arrangement of functional groups present in this compound and its derivatives for the construction of intricate and medicinally relevant molecules.

Precursor in the Rational Design and Synthesis of Functionalized Molecules

The tailored arrangement of functional groups in this compound allows for its use as a precursor in the rational design and synthesis of a variety of functionalized molecules with applications in diverse fields, including agrochemicals, pharmaceuticals, and materials science.

Applications in Agrochemical Research (e.g., Herbicides, Insecticides)

Halogenated nitroaromatic compounds are a well-established class of chemicals utilized in the synthesis of numerous industrial products, including pesticides. The specific combination of halogen and nitro groups in this compound can impart desired biological activities, making it a valuable scaffold for the discovery of new agrochemicals.

While specific commercial herbicides or insecticides directly derived from this compound are not readily identified in the available literature, the general class of chloronitrophenols is widely used in the development of such products. For instance, a related compound, 2-chloro-4-fluoro-5-nitrophenol (B1583476), is noted as a key building block in the development of herbicides and insecticides. chemimpex.com Furthermore, patent literature discloses the use of nitrophenol compounds in synergistic insecticide compositions. google.com The structural motifs present in this compound make it a strong candidate for the synthesis of novel and effective crop protection agents.

Applications in Pharmaceutical Precursor Synthesis

As previously mentioned, the structural features of this compound are of significant interest to the pharmaceutical industry. Its role as a precursor is highlighted by the synthesis of Pibrentasvir from a closely related derivative. google.com The reduction of the nitro group to an amine is a fundamental transformation that yields 4-amino-2-chloro-5-fluorophenol, a valuable intermediate for the synthesis of various pharmaceutical agents. chemimpex.com The general class of 2-chloro-4-fluoro-5-nitrophenol has been utilized as an intermediate in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com The unique substitution pattern of this compound provides a foundation for the development of new therapeutic agents with potentially enhanced efficacy and specificity.

Derivatization for Specialized Dyes and Pigments

Halogenated nitrophenols are known intermediates in the manufacturing of dyestuffs. The chromophoric properties inherent in the nitrophenol structure, combined with the potential for chemical modification, make this compound and its relatives valuable starting materials for the synthesis of novel dyes and pigments. The nitro group acts as a chromophore, while the halogen atoms can influence the electronic properties and light-fastness of the resulting dye molecule. For example, 4-chloro-2-nitrophenol (B165678) is an important intermediate for producing mordant dyes.

The amino derivative of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The color of these dyes can be tuned by the specific substituents on both the diazonium salt and the coupling component.

Development of Novel Materials

The reactivity of the functional groups on this compound allows for its incorporation into larger molecular assemblies, making it a candidate for the development of novel materials. For instance, phenolic compounds are known for their antioxidant properties and can be used as additives in polymers to prevent degradation. The hydroxyl group can be easily modified, making it a versatile handle for grafting onto polymer backbones or for the synthesis of functional monomers. A related compound, 2-Chloro-4-fluoro-5-nitrophenol, has found applications in the development of specialty polymers and coatings, contributing to improved chemical resistance and durability. chemimpex.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-amino-2-chloro-5-fluorophenol |

| 4-chloro-2-fluoro-5-nitroacetophenone |

| Pibrentasvir |

| 2-chloro-4-fluoro-5-nitrophenol |

| 4-chloro-2-nitrophenol |

Derivatization Strategies for Functionalized Analogues

Synthesis of N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione Derivatives

A significant derivatization pathway for this compound involves its conversion into N-substituted isoindole-1,3-dione (phthalimide) analogues. This process leverages the transformation of the nitro group into a primary amine, which then acts as a nucleophile in a condensation reaction with a phthalic anhydride (B1165640) derivative.

The synthetic route commences with the reduction of the nitro group of the parent phenol (B47542). This is a crucial step, typically achieved through standard chemical reduction methods, such as using tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation. This reaction converts the this compound into 5-amino-4-chloro-2-fluorophenol (B3041310). This amino derivative is a key intermediate, possessing a nucleophilic amino group ready for subsequent reactions. nih.gov

The second stage of the synthesis is a condensation reaction between the newly formed 5-amino-4-chloro-2-fluorophenol and a suitable phthalic anhydride. The reaction, often carried out in a high-boiling solvent like glacial acetic acid, proceeds via a two-step mechanism involving the formation of an intermediate phthalamic acid, which subsequently undergoes cyclodehydration to form the stable five-membered imide ring of the isoindole-1,3-dione structure. nih.govnih.gov The choice of phthalic anhydride can be varied to introduce additional functionality into the final molecule. For instance, the use of tetrachlorophthalic anhydride would yield a highly halogenated product. nih.govnih.gov

This synthetic strategy provides a robust method for integrating the 4-chloro-2-fluorophenyl scaffold into larger, more complex molecules, which are of interest as intermediates in the synthesis of organic materials. nih.gov

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Reduction of Nitro Group | Sn/HCl or Catalytic Hydrogenation | 5-Amino-4-chloro-2-fluorophenol |

| 2 | Condensation/Cyclization | Phthalic Anhydride, Glacial Acetic Acid, Reflux | N-(4-Chloro-2-fluoro-5-hydroxyphenyl)isoindole-1,3-dione |

Formation of Substituted Piperazine (B1678402) Derivatives

The synthesis of substituted piperazine derivatives from this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, strongly activates the aromatic ring towards attack by nucleophiles. This electronic arrangement facilitates the displacement of the chloride ion, which serves as the leaving group.

In this reaction, a primary or secondary amine of a piperazine derivative acts as the nucleophile. The nitrogen atom of the piperazine attacks the carbon atom bonded to the chlorine on the nitrophenol ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the charge is stabilized by delocalization onto the electron-withdrawing nitro group. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final substituted piperazine product.

This synthetic approach is analogous to the reaction of other activated aryl chlorides, such as 2-chloro-5-nitropyridine, with N-phenylpiperazine to form a new carbon-nitrogen bond. nih.gov The reaction conditions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. This method is highly effective for creating a direct linkage between the this compound framework and a piperazine moiety, a common structural motif in pharmacologically active compounds.

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Product |

| This compound | Substituted Piperazine | Nucleophilic Aromatic Substitution (SNAr) | Nitro group activates the ring for nucleophilic attack | 1-(4-Fluoro-5-hydroxy-2-nitrophenyl)-4-substituted-piperazine |

Amino Derivatives for Heterocyclic Compound Synthesis

The amino derivative of this compound, namely 5-amino-4-chloro-2-fluorophenol, is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The key structural feature of this intermediate is the ortho-aminophenol arrangement, where an amino group and a hydroxyl group are positioned adjacent to each other on the aromatic ring. This configuration is ideal for cyclization reactions to form fused heterocyclic systems, most notably benzoxazoles.

The synthesis of benzoxazoles from 5-amino-4-chloro-2-fluorophenol can be accomplished through condensation with various carbonyl-containing compounds. nih.gov

Reaction with Aldehydes: Condensation with an aldehyde, often catalyzed by an acid, leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield a 2-substituted benzoxazole (B165842). amazonaws.com

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (like acyl chlorides or esters) at high temperatures or in the presence of a dehydrating agent such as polyphosphoric acid provides another route to 2-substituted benzoxazoles. organic-chemistry.orgmdpi.com

The resulting benzoxazole core is substituted with the chloro and fluoro atoms from the original phenol, offering further sites for modification. This strategy highlights the utility of this compound as a building block, where the nitro group serves as a masked amino group that, once revealed, facilitates the construction of complex heterocyclic scaffolds. researchgate.net

| Precursor | Reagent | Heterocyclic Product | Reaction Conditions |

| 5-Amino-4-chloro-2-fluorophenol | Aldehyde (R-CHO) | 6-Chloro-4-fluoro-2-substituted-benzoxazole | Acid or catalyst, often with heating |

| 5-Amino-4-chloro-2-fluorophenol | Carboxylic Acid (R-COOH) | 6-Chloro-4-fluoro-2-substituted-benzoxazole | Dehydrating agent (e.g., PPA), high temperature |

| 5-Amino-4-chloro-2-fluorophenol | Acyl Chloride (R-COCl) | 6-Chloro-4-fluoro-2-substituted-benzoxazole | Base, suitable solvent |

Environmental Transformation and Bioremediation Research on 4 Chloro 2 Fluoro 5 Nitrophenol

Abiotic Degradation Processes and Mechanisms

Detailed research on the application of AOPs for the decontamination of 4-Chloro-2-fluoro-5-nitrophenol is not present in the available scientific literature. While AOPs are a common and effective method for the degradation of other nitrophenolic compounds, specific studies are required to determine their efficacy and mechanisms for this compound.

Advanced Oxidation Processes (AOPs) for Decontamination

Fenton and UV/H2O2 ProcessesThere is no dedicated research on the degradation of this compound using Fenton or UV/H2O2 processes. Comparative studies on 4-chloro-2-nitrophenol (B165678) have shown that the UV/Fenton process is highly effective for its partial mineralization.nih.govmdpi.comThe applicability and efficiency of these processes for this compound have not been documented.

No specific adsorption studies for the remediation of this compound from the environment have been published.

Adsorption Studies for Environmental Remediation

Biotic Degradation Mechanisms and Microbial Systems

The biological degradation of complex aromatic compounds like this compound by microorganisms is a key area of bioremediation research. Both bacteria and fungi have demonstrated the ability to transform and, in some cases, completely mineralize such recalcitrant molecules. These processes involve specific enzymatic pathways that can break down the compound into less harmful substances.

Bacterial Degradation Pathways and Intermediates

Bacteria have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. The degradation of halogenated nitrophenols often involves initial reductive or oxidative steps, followed by the cleavage of the aromatic ring.

A primary mechanism in the bacterial degradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). wikipedia.org This initial step is often crucial for subsequent degradation, as it makes the aromatic ring more susceptible to further enzymatic attack. For instance, the reduction of a nitro group can be catalyzed by nitroreductases. nih.gov

In the case of chlorinated nitrophenols, dechlorination, the removal of chlorine atoms, is another critical step. Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom and can occur under anaerobic conditions. wur.nl Some bacteria can utilize halogenated compounds as electron acceptors in a process known as dehalorespiration. wur.nl The degradation of similar compounds, like 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134, is initiated by a chemoselective reduction of the nitro group, followed by reductive dechlorination. nih.gov

The degradation of 4-chloro-2-nitrophenol (4C2NP), a related compound, by Exiguobacterium sp. PMA involves the initial reduction of the nitro group to form 4-chloro-2-aminophenol (4C2AP). researchgate.net This is followed by dehalogenation. researchgate.net Similarly, a marine Bacillus sp. strain MW-1 was found to reduce 4C2NP to 4C2AP. nih.govresearchgate.net

Following the initial reductive and dehalogenation steps, the aromatic ring of the resulting intermediates is cleaved. This is a critical step in the complete mineralization of the compound. Dioxygenase enzymes are commonly involved in the aerobic cleavage of aromatic rings, inserting two oxygen atoms to create an unstable intermediate that readily undergoes fission. wur.nl For example, the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) by Rhodococcus imtechensis RKJ300 proceeds via hydroxyquinol, which is a substrate for ring cleavage. sjtu.edu.cn In some bacterial strains, the degradation of chlorinated nitrophenols leads to the formation of catechols or substituted catechols, which are then subject to ring cleavage. researchgate.net

A variety of enzymes are responsible for the degradation of halogenated nitrophenols. Nitroreductases are key enzymes that catalyze the reduction of the nitro group. nih.gov Monooxygenases and dioxygenases play a crucial role in both the initial attack on the aromatic ring and in dechlorination. wur.nlsjtu.edu.cn For instance, a two-component para-nitrophenol monooxygenase in Rhodococcus imtechensis RKJ300 initiates the degradation of 2C4NP. sjtu.edu.cn Dehalogenases are another important class of enzymes that catalyze the removal of halogen substituents from the aromatic ring. In Exiguobacterium sp. PMA, 4C2AP dehalogenase activity was detected, suggesting its role in the degradation of 4C2NP. researchgate.net

The degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 involves a 3-nitrophenol (B1666305) nitroreductase and a 3-hydroxylaminophenol mutase. nih.gov

Identifying the intermediate compounds formed during degradation is essential for elucidating the metabolic pathway. In the degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA, 4-chloro-2-aminophenol and 2-aminophenol (B121084) were identified as key metabolites. researchgate.net The marine bacterium Bacillus sp. strain MW-1 transformed 4-chloro-2-nitrophenol into 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and ultimately 5-chloro-2-methylbenzoxazole (B95198). nih.govscience.gov The degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 was found to proceed through chlorohydroquinone (B41787) and hydroxyquinol. sjtu.edu.cn

Table 1: Bacterial Species and Intermediates in the Degradation of Related Chloro-nitrophenols

| Bacterial Species | Original Compound | Key Intermediates |

| Exiguobacterium sp. PMA | 4-chloro-2-nitrophenol | 4-chloro-2-aminophenol, 2-aminophenol researchgate.net |

| Bacillus sp. strain MW-1 | 4-chloro-2-nitrophenol | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole nih.govscience.gov |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol | Chlorohydroquinone, Hydroxyquinol sjtu.edu.cn |

| Ralstonia eutropha JMP134 | 2-chloro-5-nitrophenol | 2-chloro-5-hydroxylaminophenol, 2-amino-5-chlorohydroquinone, Aminohydroquinone nih.gov |

Fungal Biotransformation (Mycoremediation)

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes that have a broad substrate specificity, enabling them to degrade a wide variety of persistent organic pollutants, including halogenated and nitrated compounds. This process is known as mycoremediation.

Research has shown the potential of fungi in degrading compounds structurally similar to this compound. For instance, several fungal strains have been identified that can degrade 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol (B146956). mdpi.com Caldariomyces fumago and a Curvularia species were particularly effective, achieving significant degradation of these compounds within a short period. mdpi.comdntb.gov.ua C. fumago was able to degrade over 50% of 2-chloro-4-nitrophenol within 24 hours and over 80% of 5-fluoro-2-nitrophenol within 48 hours. mdpi.com This suggests that fungal systems could be a viable option for the bioremediation of water and soil contaminated with this compound. The degradation of these compounds by fungi often leads to a reduction in toxicity. mdpi.com

Table 2: Fungal Degradation of Related Halogenated Nitrophenols

| Fungal Species | Compound Degraded | Degradation Efficiency | Reference |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | >50% in 24 hours | mdpi.com |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol | ~85% in 12 hours | mdpi.com |

| Curvularia sp. | 2-chloro-4-nitrophenol | Significant degradation | mdpi.com |

| Curvularia sp. | 5-fluoro-2-nitrophenol | Significant degradation | mdpi.com |

No Published Research Found for this compound

Following a comprehensive search for scientific literature, no published research studies were found specifically detailing the environmental transformation, bioremediation, or environmental occurrence of the chemical compound This compound (CAS Number: 98404-02-5).

The investigation sought to find data for the following specific research areas as requested:

Identification of Fungal Strains for Degradation: No studies have been published that identify specific fungal strains capable of degrading this compound.

Degradation Kinetics in Fungal Systems: Consequently, no data on the degradation kinetics of this compound by fungal systems is available.

Microcosm Studies for Bioremediation Potential: There are no accessible microcosm studies that evaluate the bioremediation potential of this compound in soil or water environments.

Environmental Occurrence and Fate Investigations: Information regarding the presence, persistence, and fate of this specific compound in the environment has not been documented in the available scientific literature.

While research exists for related isomers, such as 4-Chloro-5-fluoro-2-nitrophenol, 2-Chloro-4-fluoro-5-nitrophenol (B1583476), 5-Fluoro-2-nitrophenol, and 2-Chloro-4-nitrophenol, this information cannot be accurately extrapolated to the distinct chemical structure and properties of this compound. Adherence to scientific accuracy precludes the substitution of data from these different, albeit related, compounds.

Therefore, the requested article cannot be generated due to the absence of specific and relevant scientific research for this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green Synthetic Chemistry for 4-Chloro-2-fluoro-5-nitrophenol

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for producing this compound and related compounds. These efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One promising green approach involves the mycodegradation, or fungal remediation, of halogenated nitroaromatic compounds (HNCs). mdpi.com HNCs are widely used in industry but pose significant environmental risks due to their toxicity. mdpi.com Research has shown that certain fungi, such as Caldariomyces fumago, can effectively degrade chlorinated and fluorinated nitrophenols. mdpi.com Studies have demonstrated that C. fumago can degrade high concentrations of these compounds, significantly reducing their toxicity. mdpi.com This highlights the potential of mycology as a sustainable tool for environmental remediation and a green alternative to traditional chemical synthesis or disposal methods. mdpi.com

In conventional synthesis, innovations focus on improving efficiency and reducing environmental impact. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a related compound, has been optimized by using 2-chloro-4-fluorotoluene (B151448) as a starting material and employing photochlorination. google.com This method features a low reaction temperature, which saves energy and reduces the consumption of chlorine, thereby minimizing waste gas. google.com Such process optimizations, focusing on milder conditions and higher yields (total yields reported above 80%), are central to the principles of green chemistry and are applicable to the production of this compound. google.com

Another synthetic strategy involves the hydrolysis of halogenated nitroaryl derivatives. One method uses sodium bicarbonate as a mild base to hydrolyze precursors like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate in a methanol (B129727) and water mixture, achieving a high yield of 98% under simple and mild conditions. This approach avoids the harsh reagents often used in traditional synthesis.

| Synthetic Method | Key Steps | Advantages | Reference |

| Hydrolysis of Nitrophenyl Carbonate | Hydrolysis with NaHCO3 in a MeOH/H2O mixture. | Simple, high yield (98%), mild reaction conditions. | |

| Multi-step via Friedel-Crafts & Sandmeyer | Acylation, hydrolysis, diazotization, and nitration. | Regioselective and versatile route. | |

| Nucleophilic Substitution | Hydroxide (B78521) substitution on dichloronitrobenzene, followed by acid neutralization and distillation. | Well-established method, yields high-purity product (99.5%). | |

| Photochlorination Route | Photochlorination of a toluene (B28343) derivative, followed by nitration, hydrolysis, and oxidation. | Energy-efficient, reduced waste gas, high overall yield (>80%). | google.com |

In-depth Mechanistic Understanding of Complex Reactions

The reactivity of this compound is dominated by its substituted aromatic ring, making it susceptible to several types of reactions, most notably nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, particularly the nitro group and the fluorine atom, activates the ring for such attacks. evitachem.com

The fluorine atom, in particular, enhances the compound's susceptibility to SNAr reactions compared to its non-fluorinated counterparts. In one studied reaction, 5-Chloro-4-fluoro-2-nitrophenol is dissolved in a solvent and refluxed with an aryl piperazine (B1678402), where the chlorine atom is displaced by the nucleophilic piperazine. mdpi.com This reaction demonstrates a typical SNAr mechanism where the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride ion yields the substituted product. mdpi.com

The compound also undergoes reduction reactions, primarily targeting the nitro group. Using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), the nitro group can be converted to an amino group (-NH2), forming 4-chloro-5-fluoro-2-aminophenol. This amino derivative is a crucial intermediate for synthesizing other complex molecules. google.com In a biochemical context, the mechanism can involve interaction with nitroreductase enzymes, which catalyze transformations that influence cellular processes. evitachem.com

Oxidation reactions are also possible. Under strong oxidizing conditions with agents like potassium permanganate (B83412) (KMnO4), the phenolic group can be oxidized.

Integration with Machine Learning for Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence is set to revolutionize chemical research. For a compound like this compound, ML can be applied to predict its properties, reactivity, and potential synthetic pathways, accelerating research and development.

Machine learning models, including support vector machines (SVMs), random forest (RF), and neural networks, are increasingly used in predictive toxicology and chemical safety assessment. researchgate.net These models use the chemical structure of compounds, represented by molecular fingerprints or properties, to predict various endpoints. researchgate.net For this compound, ML algorithms could predict its physicochemical properties, potential toxicity, and environmental fate based on its structural features—the phenol (B47542), chloro, fluoro, and nitro groups.

Quantitative Structure-Activity Relationship (QSAR) modeling, a field closely related to ML, is widely used to predict the biological activity or other properties of chemicals based on their molecular structure. researchgate.net By training a QSAR model on a dataset of similar halogenated nitrophenols with known activities, researchers could predict the potential herbicidal, antifungal, or pharmaceutical efficacy of new derivatives of this compound before they are synthesized. This predictive capability saves significant time and resources in the discovery of new active compounds. mdpi.com

Furthermore, ML models are being developed to predict the outcomes of chemical reactions and to suggest optimal synthetic routes. By analyzing vast databases of known reactions, these models can identify patterns and predict which combination of reactants, catalysts, and conditions are most likely to yield a desired product like this compound or its derivatives, while also estimating the potential yield.

Exploration of Novel Applications in Niche Chemical Fields

While this compound is a known intermediate in large-scale agrochemical and pharmaceutical production, its unique reactivity makes it a candidate for applications in more specialized, niche fields. chemimpex.com

Advanced Materials and Polymers: The compound serves as a building block in material science for developing specialty polymers and coatings. chemimpex.com Its integration into polymer chains can enhance chemical resistance and durability, making it useful for industrial applications requiring robust materials. chemimpex.comchemimpex.com

Medicinal Chemistry and Drug Discovery: It is a key intermediate in the synthesis of complex pharmaceutical compounds. For example, it is a precursor for synthesizing N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives, which have shown potent herbicidal activity. sioc-journal.cn It is also used in the creation of benzoxazole (B165842) derivatives that have been evaluated for their cytotoxic effects, indicating potential in anticancer research. mdpi.com Furthermore, derivatives have been studied for their anti-inflammatory properties, with in-vitro studies showing they can inhibit the production of pro-inflammatory cytokines.

Biochemical Research and Probes: Due to its reactivity, the compound can be used as a reagent or chemical probe in biochemical research. evitachem.com Its interactions with enzymes and proteins are of interest in studies related to drug metabolism and toxicity, helping to elucidate complex biological pathways. evitachem.com

Q & A

Q. Advanced: How can reaction conditions be optimized to improve regioselectivity during nitration?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict nitration sites by analyzing electron density and substituent effects. Experimentally, adjusting the nitrating agent’s strength (e.g., using acetyl nitrate) and reaction temperature can direct nitro group placement. Monitoring via TLC or in-situ IR spectroscopy ensures real-time optimization .

Basic: What analytical techniques are used to confirm the purity and structure of this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and integration ratios.

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- Elemental analysis (CHNS) to validate empirical formulas.

Reference standards (e.g., from Kanto Reagents) ensure calibration accuracy .

Q. Advanced: How can hyphenated techniques resolve ambiguities in structural elucidation?

LC-MS or GC-MS combines separation with mass spectral fragmentation patterns to identify trace impurities or degradation products. High-resolution mass spectrometry (HRMS) provides exact mass data (<5 ppm error) to distinguish isomers. Collision cross-section analysis (CCS) via ion mobility spectrometry further validates 3D molecular conformations .

Basic: How should this compound be stored to ensure stability?

Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis risks. Avoid prolonged exposure to moisture or acidic/basic environments .

Q. Advanced: What are the primary degradation pathways, and how can they be monitored?

Degradation occurs via:

- Hydrolysis : Nitro group reduction under acidic conditions.

- Photolysis : UV-induced cleavage of C-Cl/F bonds.

Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life under varying storage conditions .

Basic: What solvents are compatible with this compound for experimental use?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or acetone. Avoid chlorinated solvents (e.g., CHCl₃) due to potential halogen exchange reactions. A solubility table should be empirically validated for specific experimental conditions .

Q. Advanced: How does solvent choice influence reactivity in cross-coupling reactions?

Polar solvents stabilize transition states in Suzuki-Miyaura couplings by enhancing Pd catalyst solubility. Solvents like DMF increase reaction rates but may promote side reactions (e.g., nitro group reduction). Computational solvent screening (COSMO-RS) optimizes dielectric constants and hydrogen-bonding capacity .

Basic: What safety precautions are required when handling this compound?

Q. Advanced: What toxicological mechanisms are associated with nitroaromatic compounds?

Nitro groups undergo enzymatic reduction in vivo, generating reactive nitroso intermediates that bind to DNA (forming adducts) or inhibit cytochrome P450 enzymes. In vitro assays (Ames test, micronucleus assay) are recommended for preliminary toxicity profiling .

Advanced: How can computational tools aid in predicting biological activity?

- Molecular docking : Simulate binding to target enzymes (e.g., nitroreductases) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity.

- ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic clearance .

Advanced: How to address contradictory data in nitro-group reactivity studies?

Contradictions often arise from differing experimental conditions (pH, solvent, catalyst). Systematic DOE (Design of Experiments) with controlled variables (temperature, reagent stoichiometry) isolates contributing factors. Meta-analyses of published datasets (e.g., Reaxys, SciFinder) identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.